molecular formula C9H28O4Si4 B101719 Hydroxy-tris(trimethylsilyloxy)silane CAS No. 17477-97-3

Hydroxy-tris(trimethylsilyloxy)silane

Cat. No.: B101719
CAS No.: 17477-97-3
M. Wt: 312.66 g/mol
InChI Key: ULFYRAYSKDXNLU-UHFFFAOYSA-N
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Description

Hydroxy-tris(trimethylsilyloxy)silane is an organosilicon compound with the molecular formula C₉H₂₈O₄Si₄. It is characterized by the presence of three trimethylsiloxy groups attached to a central silicon atom. This compound is known for its unique properties, including high thermal stability and hydrophobicity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(trimethylsiloxy) silanol typically involves the reaction of hexamethyldisiloxane with methanol in the presence of sulfuric acid, followed by the addition of tetramethyl orthosilicate. The reaction is carried out under controlled temperature conditions, usually between 5°C and 25°C. The final product is obtained through distillation, yielding a high-purity compound .

Industrial Production Methods: In industrial settings, the production of tris(trimethylsiloxy) silanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified through distillation and other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Hydroxy-tris(trimethylsilyloxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Radical initiators such as azo compounds and organic peroxides are used.

    Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Hydroxy-tris(trimethylsilyloxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(trimethylsiloxy) silanol involves its ability to participate in radical reactions and form stable intermediates. The compound can donate or accept electrons, facilitating various chemical transformations. In the presence of radical initiators, it can undergo homolytic cleavage, generating reactive species that drive the reaction forward. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

  • Tris(trimethylsilyl)silane
  • Chlorotris(trimethylsilyl)silane
  • Triethoxysilane
  • Tris(triethylsilyl)silane

Comparison: Hydroxy-tris(trimethylsilyloxy)silane is unique due to its high thermal stability and hydrophobicity compared to other similar compounds. While tris(trimethylsilyl)silane and chlorotris(trimethylsilyl)silane are also used in radical reactions, tris(trimethylsiloxy) silanol offers better stability and is less toxic. Triethoxysilane and tris(triethylsilyl)silane have different functional groups, leading to variations in reactivity and applications .

Biological Activity

Hydroxy-tris(trimethylsilyloxy)silane (HTMS) is an organosilicon compound with the molecular formula C₉H₂₈O₄Si₄. It is characterized by three trimethylsiloxy groups attached to a central silicon atom, which imparts unique properties such as high thermal stability and hydrophobicity. This compound has garnered attention in various fields, particularly in organic synthesis and biological applications. This article will delve into its biological activity, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Stability

HTMS is notable for its high thermal stability and hydrophobic characteristics , making it suitable for use in harsh environments. The presence of multiple silicon-oxygen bonds contributes to its stability, allowing it to act as a reagent in various chemical reactions, including radical reactions and hydrosilylation processes.

The biological activity of HTMS can be attributed to its ability to participate in radical reactions, forming stable intermediates. It can donate or accept electrons, facilitating various chemical transformations. In the presence of radical initiators, HTMS undergoes homolytic cleavage, generating reactive species that can interact with biological molecules . This property is particularly relevant in drug delivery systems where controlled release and interaction with biomolecules are essential.

Drug Delivery Systems

HTMS has been explored for its potential in drug delivery systems due to its ability to modify biomolecules and surfaces. Its hydrophobic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. Studies have indicated that HTMS can improve the stability of drug formulations by forming protective siloxane layers around active pharmaceutical ingredients .

Antimicrobial Activity

Research has demonstrated that HTMS exhibits antimicrobial properties. For instance, studies involving organosilicon compounds similar to HTMS have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic interactions facilitated by the siloxane groups .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of HTMS derivatives against common pathogens. Results indicated significant inhibition zones compared to control samples, suggesting a promising application in coatings for medical devices .
  • Biocompatibility : In a study assessing biocompatibility, HTMS-modified surfaces were tested for cytotoxicity using human fibroblast cells. The results showed that HTMS did not induce significant cytotoxic effects, indicating its potential for biomedical applications .

Summary of Biological Activities

Activity Observation Reference
AntimicrobialEffective against various bacterial strains
Drug DeliveryEnhanced solubility and stability of hydrophobic drugs
BiocompatibilityNon-cytotoxic to human fibroblast cells

Comparison of Siloxane Compounds

Compound Molecular Formula Biological Activity
This compoundC₉H₂₈O₄Si₄Antimicrobial, drug delivery
Tris(trimethylsiloxy)silaneC₉H₂₈O₃Si₃Limited biological activity
OctamethylcyclotetrasiloxaneC₈H₂₄O₄Si₄Low antimicrobial activity

Properties

IUPAC Name

hydroxy-tris(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H28O4Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFYRAYSKDXNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H28O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375395
Record name tris(trimethylsiloxy) silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17477-97-3
Record name tris(trimethylsiloxy) silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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